2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine
Overview
Description
2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine is an organic compound with the molecular formula C12H8F3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the hydroxyl group on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-pyridone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(3-trifluoromethylphenyl)pyridine.
Reduction: Formation of 3-(3-trifluoromethylphenyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target molecules, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine
- 2-Hydroxy-3-(2-trifluoromethylphenyl)pyridine
- 2-Hydroxy-3-(3-difluoromethylphenyl)pyridine
Uniqueness
2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its isomers and other similar compounds .
Biological Activity
2-Hydroxy-3-(3-trifluoromethylphenyl)pyridine is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C10H8F3N1O
- CAS Number : 108281-81-8
- Molecular Weight : 215.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in enzymatic pathways and cellular signaling. The compound is believed to exhibit inhibitory effects on specific enzymes involved in cancer progression and microbial resistance.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
The compound's mechanism involves the induction of apoptosis and cell cycle arrest, particularly in the G1 phase, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 16 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Study on Anticancer Efficacy
A study published in Cancer Letters evaluated the efficacy of this compound in inhibiting tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound. The results showed a significant reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer drug .
Study on Antimicrobial Properties
Another study focused on the antimicrobial effects of the compound against drug-resistant strains of bacteria. The findings revealed that this compound exhibited superior activity compared to conventional antibiotics, highlighting its potential role in combating antibiotic resistance .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. Its lipophilicity allows for effective penetration into cellular membranes, enhancing its bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-16-11(10)17/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBCAXIXHYDOHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618178 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108281-81-8 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.